molecular formula C15H13ClN4O2S B5883675 4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5883675
M. Wt: 348.8 g/mol
InChI Key: SCPWVVFIRMBIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study :
A recent study evaluated the efficacy of triazole derivatives in treating lung cancer. The results showed that the compound significantly reduced tumor size in vivo compared to controls, suggesting its potential as a therapeutic agent in oncology .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis
Study BA54910.5Cell Cycle Arrest

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its thiol group enhances its reactivity, making it effective against resistant strains of bacteria and fungi.

Case Study :
In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This property is particularly valuable in developing new antibiotics to combat antibiotic resistance .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Fungicide Development

The triazole structure is well-known for its fungicidal properties. This compound has been tested for its ability to control fungal diseases in crops.

Case Study :
Field trials demonstrated that applying this compound as a fungicide significantly reduced the incidence of powdery mildew in cucumbers, showcasing its potential for agricultural use .

Crop Disease Efficacy (%)
CucumbersPowdery Mildew85
TomatoesFusarium Wilt78

Synthesis of Novel Materials

The unique properties of this compound allow it to be used as a precursor for synthesizing novel materials with specific electronic and optical properties.

Case Study :
Research has shown that incorporating this triazole derivative into polymer matrices enhances their thermal stability and conductivity, making them suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The unique combination of the 4-chloro-2,5-dimethoxyphenyl and pyridin-3-yl groups in the triazole ring may confer distinct biological activities and chemical properties, making it a compound of interest for further study.

Biological Activity

The compound 4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, anticancer potential, and other pharmacological effects.

  • Molecular Formula : C18H18ClN5O3S
  • Molecular Weight : 419.89 g/mol
  • CAS Number : 903785-60-4

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound in focus has shown efficacy against various bacterial strains:

  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli10 µg/mL15
S. aureus5 µg/mL20
P. aeruginosa15 µg/mL12

The compound exhibited a higher antibacterial activity compared to standard antibiotics like ciprofloxacin and levofloxacin, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Selectivity Index
MCF-784
HeLa152
A549103

The compound demonstrated significant cytotoxicity against these cancer cell lines with a selectivity index indicating preferential toxicity towards cancer cells over normal cells .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Mohammed et al. (2019) evaluated various triazole derivatives, including the compound . The findings revealed that compounds with similar structures displayed enhanced activity against multi-drug resistant strains of bacteria, suggesting a potential role in treating resistant infections .
  • Anticancer Efficacy : In vitro studies reported by Umesha et al. (2009) demonstrated that triazole derivatives could inhibit cell migration and proliferation in cancer models. The tested compound was noted for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

4-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-21-12-7-11(13(22-2)6-10(12)16)20-14(18-19-15(20)23)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWVVFIRMBIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=NNC2=S)C3=CN=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.